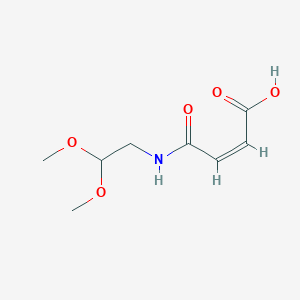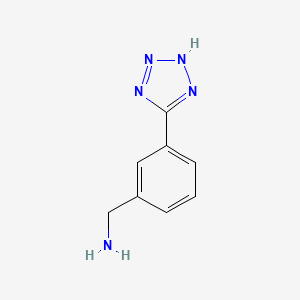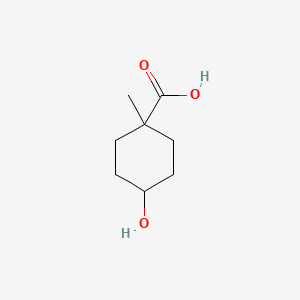
N-(2,2-Dimethoxyethyl)maleamic acid
Descripción general
Descripción
N-(2,2-Dimethoxyethyl)maleamic acid: is a compound that belongs to the class of maleamic acids. These compounds are characterized by the presence of a carboxylic acid group in the β-position relative to the amide group. This structural feature allows maleamic acids to participate in various chemical reactions, making them valuable in dynamic combinatorial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2,2-Dimethoxyethyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 2,2-dimethoxyethylamine. The reaction typically occurs in an organic solvent such as dioxane, and the mixture is stirred at low temperatures (0-5°C) for a few hours. The resulting product is then precipitated and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then isolated and purified using standard industrial techniques such as filtration and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,2-Dimethoxyethyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding maleic acid derivatives.
Reduction: Reduction reactions can convert the maleamic acid to its corresponding amine.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild conditions.
Major Products: The major products formed from these reactions include various maleic acid derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethoxyethyl)maleamic acid involves its ability to form reversible amide bonds. This property is due to the presence of a carboxylic acid group in the β-position, which allows the compound to exist in equilibrium with its anhydride and amine precursors. This equilibrium can be influenced by external stimuli, such as the addition of acids or bases, enabling the compound to switch between different forms without side reactions .
Comparación Con Compuestos Similares
Maleic Anhydride: A precursor to maleamic acids, used in various chemical reactions and industrial applications.
Maleimides: Compounds with similar reactivity, used in polymer production and biological applications.
N-Substituted Maleamic Acids: A broader class of compounds with similar structural features and reactivity.
Uniqueness: N-(2,2-Dimethoxyethyl)maleamic acid is unique due to its ability to undergo reversible transamidation without the need for catalysts. This property makes it particularly valuable in dynamic combinatorial chemistry and other applications where reversible bond formation is essential .
Propiedades
IUPAC Name |
(Z)-4-(2,2-dimethoxyethylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-8(14-2)5-9-6(10)3-4-7(11)12/h3-4,8H,5H2,1-2H3,(H,9,10)(H,11,12)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACQOXIVQVPQKN-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C\C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(2-Aminoethyl)phenyl]methanol](/img/structure/B3153761.png)
![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)
![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)
![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B3153777.png)



![3-[(Tert-butoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3153801.png)




